molecular formula C8H9FN2 B131084 4-Fluoro-N'-methylbenzenecarboximidamide CAS No. 149742-97-2

4-Fluoro-N'-methylbenzenecarboximidamide

Cat. No.: B131084
CAS No.: 149742-97-2
M. Wt: 152.17 g/mol
InChI Key: GQTSWLOBQFHYPK-UHFFFAOYSA-N
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Description

4-Fluoro-N'-methylbenzenecarboximidamide is a fluorinated benzamidine derivative characterized by a fluorine substituent at the para position of the benzene ring and a methyl group attached to the amidine nitrogen. Its structure enables participation in non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which influence crystallinity and bioactivity .

Properties

CAS No.

149742-97-2

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

4-fluoro-N'-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9FN2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3,(H2,10,11)

InChI Key

GQTSWLOBQFHYPK-UHFFFAOYSA-N

SMILES

CN=C(C1=CC=C(C=C1)F)N

Canonical SMILES

CN=C(C1=CC=C(C=C1)F)N

Synonyms

Benzenecarboximidamide, 4-fluoro-N-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-Fluoro-N'-methylbenzenecarboximidamide with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Interactions Applications/Notes
This compound C₈H₁₀FN₂ 153.18 4-F, N'-CH₃ N–H⋯F, C–H⋯π Crystal engineering, drug design
4-Fluoro-N'-hydroxybenzenecarboximidamide (CAS 69113-32-2) C₇H₇FN₂O 154.14 4-F, N'-OH N–H⋯O, N–H⋯F Precursor for hydroxamic acids
(Z)-4-Fluoro-N'-(4-fluorophenyl)benzimidamide C₁₃H₁₁F₂N₂ 233.24 4-F, N'-(4-F-C₆H₄) N–H⋯F dimeric motifs Isostructural polymorph studies
4-Fluoro-N''-hydroxy-3-methylbenzene-1-carboximidamide C₈H₁₀FN₂O 169.18 4-F, 3-CH₃, N''-OH N–H⋯O, C–H⋯F Commercial research chemical
4-Fluoro-N,N-dimethylaniline (CAS 403-46-3) C₈H₁₀FN 139.17 4-F, N-(CH₃)₂ C–H⋯F, van der Waals Organic synthesis intermediate

Notes:

  • The methyl group in this compound enhances hydrophobicity compared to hydroxy-substituted analogs (e.g., 4-Fluoro-N'-hydroxybenzenecarboximidamide), impacting solubility and crystallization behavior .
  • Fluorine at the para position stabilizes intermolecular interactions, as seen in the N–H⋯F motifs critical for isostructurality in fluorinated benzamidines .

Supramolecular and Crystallographic Behavior

  • Isostructurality: (Z)-4-Fluoro-N'-(4-fluorophenyl)benzimidamide exhibits 3D isostructurality with (Z)-3-fluoro-N'-(4-fluorophenyl)benzimidamide, driven by N–H⋯F interactions and C–H⋯π stacking. These interactions are less pronounced in the methyl-substituted derivative due to steric hindrance .
  • Crystal Packing : Methyl groups reduce directional hydrogen bonding compared to hydroxy or fluorine substituents, leading to distinct packing motifs. For example, 4-Fluoro-N'-hydroxybenzenecarboximidamide forms robust N–H⋯O networks absent in the methyl analog .

Key Research Findings

  • Pharmacological Potential: Fluorinated benzamidines are explored as enzyme inhibitors (e.g., histone deacetylases) due to their metal-chelating amidine group. Methyl substitution may alter pharmacokinetic profiles by reducing metabolic oxidation .
  • Thermodynamic Stability : The methyl group in this compound contributes to higher thermal stability (predicted boiling point: ~671°C) compared to hydroxy analogs, which decompose at lower temperatures .

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